Quinoline-3-carbohydrazide

Vue d'ensemble

Description

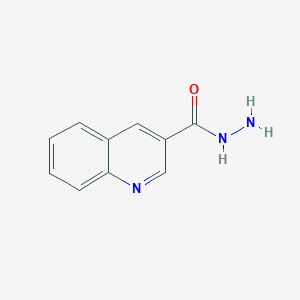

Quinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H9N3O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Quinoline-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of quinoline-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

Starting Materials: Quinoline-3-carboxylic acid and hydrazine hydrate.

Reaction Conditions: Reflux in ethanol or methanol as the solvent.

Procedure: The quinoline-3-carboxylic acid is dissolved in the solvent, and hydrazine hydrate is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.

Product Isolation: The reaction mixture is cooled, and the product is filtered, washed with cold solvent, and dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced techniques may be employed to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Quinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-3-carboxylic acid.

Reduction: It can be reduced to form quinoline-3-carbohydrazine.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Quinoline-3-carboxylic acid.

Reduction: Quinoline-3-carbohydrazine.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Quinoline-3-carbohydrazide has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds, including potential antitubercular and antimicrobial agents.

Coordination Chemistry: It forms complexes with transition metals, which are studied for their catalytic and biological properties.

Materials Science:

Mécanisme D'action

The mechanism of action of quinoline-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. For example, this compound derivatives have been shown to inhibit enoyl-ACP reductase, an enzyme involved in fatty acid synthesis in Mycobacterium tuberculosis .

Comparaison Avec Des Composés Similaires

Quinoline-3-carbohydrazide can be compared with other similar compounds, such as:

Quinoline-3-carboxylic acid: A precursor in the synthesis of this compound.

Quinoline-3-carbohydrazine: A reduced form of this compound.

Quinoline-3-carbaldehyde: Another derivative of quinoline with different reactivity and applications.

Activité Biologique

Quinoline-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is derived from the quinoline scaffold, which is known for its pharmacological potential. The synthesis of this compound typically involves the condensation of quinoline-3-carboxylic acid derivatives with hydrazine or its derivatives. This process can yield various substituted derivatives that may enhance biological activity.

Antimicrobial Activity

This compound and its derivatives have demonstrated promising antimicrobial properties . Research indicates that many synthesized compounds exhibit significant antibacterial and antifungal activities. For example, a study highlighted that several derivatives showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate antibacterial |

| N'-arylidene derivatives | 16 | Strong antibacterial |

Antiviral Activity

In addition to antimicrobial effects, this compound has been investigated for its antiviral activity , particularly against HIV. A recent study assessed its ability to inhibit HIV-1 replication in vitro, revealing moderate activity at concentrations above 100 µM . The compound's mechanism may involve interference with viral integrase activity.

Anti-inflammatory and Anticancer Properties

Quinoline derivatives are also noted for their anti-inflammatory and anticancer properties. This compound has been shown to inhibit the activity of certain inflammatory mediators, suggesting potential in treating inflammatory diseases . Moreover, docking studies indicate that it may act as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, which is relevant for managing hyperglycemia and cancer .

Case Studies

- Antimicrobial Efficacy : A study conducted on various quinoline derivatives found that those with hydrazone substituents exhibited enhanced antibacterial activities against Mycobacterium tuberculosis strains, outperforming traditional drugs like rifampicin .

- Molecular Docking Studies : Research involving molecular docking simulations revealed that this compound effectively binds to PTP1B, indicating its potential as an antihyperglycemic agent. The binding interactions were characterized by hydrogen bonds with key amino acids in the active site of the enzyme .

Pharmacophore Modeling and Structure-Activity Relationship (SAR)

Pharmacophore modeling studies have been employed to identify critical structural features necessary for the biological activity of this compound derivatives. These models help correlate chemical structure with biological activity, guiding the design of more potent compounds:

- Key Features : Hydrogen bond donors/acceptors, aromatic rings for π–π interactions.

- SAR Analysis : Substituents at specific positions on the quinoline ring significantly influence activity profiles.

Propriétés

IUPAC Name |

quinoline-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARLOFXXUFNOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393721 | |

| Record name | quinoline-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59282-61-0 | |

| Record name | quinoline-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological targets have been explored for Quinoline-3-carbohydrazide and its derivatives?

A1: Research indicates that this compound derivatives exhibit potential as inhibitors for several biological targets. One notable target is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and a potential target for antidiabetic agents []. Another target is Glycogen Synthase Kinase 3 β (GSK-3β), a key regulator of various cellular processes implicated in diseases like Alzheimer's disease and cancer [].

Q2: How does the structure of this compound relate to its observed biological activities?

A2: Studies exploring Structure-Activity Relationships (SAR) are crucial for understanding how modifications to the this compound scaffold impact its activity. For instance, researchers have investigated the effects of incorporating various substituents on the quinoline ring and the carbohydrazide moiety. These modifications can influence the molecule's binding affinity to targets like PTP1B and GSK-3β, impacting its potency and selectivity [, ]. Additionally, introducing specific functional groups, such as phenolic groups, can enhance the antiproliferative activity of this compound derivatives against cancer cell lines [].

Q3: Are there specific structural features of this compound that contribute to its interaction with biological targets?

A3: Indeed, specific structural features contribute to the interaction of this compound derivatives with their targets. For example, in the binding of Quinoline-3-carbohydrazides to PTP1B, the quinoline ring may participate in hydrophobic interactions within the enzyme's active site, while the carbohydrazide moiety can form hydrogen bonds with key amino acid residues like Arg24, Asp48, and Glu115 []. Similarly, for GSK-3β, the carbohydrazide moiety plays a significant role in interacting with the enzyme's allosteric site [].

Q4: Have any analytical methods been developed to study this compound and its derivatives?

A4: Various analytical techniques are employed to characterize and quantify this compound and its derivatives. Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into the compound's structure and interactions [, ]. Mass spectrometry (MS), including techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is utilized for molecular weight determination and analysis of derivatives, especially in the context of N-glycan profiling [].

Q5: What is the current state of research on this compound in the context of antimicrobial activity?

A5: Several studies highlight the promising antimicrobial potential of this compound derivatives. Research indicates that these compounds exhibit activity against a range of bacterial and fungal strains [, ]. Specifically, this compound derivatives demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, and fungal strains like Aspergillus niger and Candida albicans []. These findings suggest potential applications in developing novel antimicrobial agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.